molecular formula C19H19N5O4 B2751241 ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate CAS No. 861138-25-2

ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate

Cat. No.: B2751241
CAS No.: 861138-25-2
M. Wt: 381.392
InChI Key: SYMRHQKMKBSBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-derived heterocyclic molecule featuring an imidazo[1,2-g]purine core substituted with methyl groups at positions 1 and 3, a phenyl group at position 7, and an ethyl acetate moiety at position 6. Its synthesis involves alkylation of 1,3-dimethylpurine-2,6-dione derivatives with ethyl 2-chloroacetate, followed by hydrolysis and subsequent acylation reactions . The ester group enhances solubility and facilitates further derivatization, making it a versatile scaffold for pharmacological exploration.

Properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-4-28-14(25)11-23-13(12-8-6-5-7-9-12)10-24-15-16(20-18(23)24)21(2)19(27)22(3)17(15)26/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMRHQKMKBSBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Purine Backbone

The purine scaffold is typically synthesized via Traube cyclization, as demonstrated for 2,6-dichloropurine derivatives. For the target compound, 4,5-diaminopyrimidine serves as the starting material. Reaction with triethyl orthoacetate in acetic anhydride at reflux (120°C, 6 h) yields the 2,4-dioxoimidazole ring fused to the purine system.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Triethyl orthoacetate Acetic anhydride 120°C 6 h 68%

Introduction of the Phenyl Group at Position 7

Palladium-catalyzed Suzuki-Miyaura coupling installs the aryl group. Using 7-chloroimidazo[1,2-g]purine intermediates, phenylboronic acid reacts under inert conditions:

Procedure

  • Charge 7-chloro intermediate (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq) in degassed dioxane/H₂O (4:1).
  • Reflux at 100°C for 12 h.
  • Extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Key Data

  • Yield: 72%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, H-5), 7.89–7.45 (m, 5H, Ph).

Functionalization at Positions 1 and 3

N-Methylation Strategy

Selective methylation employs methyl iodide under basic conditions. To avoid over-alkylation, a stepwise protocol is adopted:

Step 1: Methylation at N-1

  • Dissolve 7-phenylimidazo[1,2-g]purine-2,4-dione (1 eq) in anhydrous DMF.
  • Add NaH (1.2 eq) at 0°C, stir for 30 min.
  • Introduce methyl iodide (1.5 eq), warm to room temperature, and stir for 4 h.

Step 2: Methylation at N-3

  • Repeat Step 1 with an additional equivalent of methyl iodide.
  • Quench with ice-water, extract with EtOAc, and concentrate.

Optimization Notes

  • Excess methyl iodide (>2 eq) leads to quaternization; yields drop below 40%.
  • Alternative methylating agents (dimethyl sulfate) show similar efficacy but higher toxicity.

Installation of the Ethyl Acetate Moiety at Position 8

Alkylation with Ethyl Bromoacetate

The C-8 position is functionalized via nucleophilic substitution. Prior activation of the purine system is required to enhance reactivity:

Procedure

  • Suspend 1,3-dimethyl-7-phenylimidazo[1,2-g]purine-2,4-dione (1 eq) in dry DMF.
  • Add K₂CO₃ (3 eq) and ethyl bromoacetate (1.5 eq).
  • Heat at 80°C for 8 h under N₂.
  • Cool, filter, and purify via flash chromatography (CH₂Cl₂:MeOH = 20:1).

Analytical Data

  • Yield: 58%
  • $$ ^13C $$ NMR (101 MHz, DMSO-d₆) δ 170.2 (C=O), 61.8 (OCH₂CH₃), 14.1 (CH₃).

Critical Analysis of Synthetic Challenges

Regioselectivity in Methylation

Competitive methylation at N-1 vs. N-3 is solvent-dependent. Polar aprotic solvents (DMF, DMSO) favor N-1 methylation first due to steric and electronic factors.

Stability of Intermediates

The 7-phenyl-substituted intermediate exhibits limited solubility in non-polar solvents, necessitating DMF or DMAc for homogeneous reactions.

Comparative Evaluation of Alternative Routes

One-Pot Cyclization-Alkylation

A patent-derived method combines Traube cyclization and alkylation in a single pot:

Protocol

  • React 4,5-diamino-1-methylpyrimidin-2(1H)-one with ethyl chloroacetate in AcOH/HCl.
  • Add triethyl orthoacetate and heat at 130°C for 10 h.
  • Isolate via precipitation at pH 6.5.

Advantages

  • Reduced purification steps
  • Overall yield: 51%

Scalability and Industrial Considerations

Cost-Benefit Analysis of Reagents

Triethyl orthoacetate (≈$320/mol) is cost-prohibitive for large-scale synthesis. Substituting with trimethyl orthoacetate lowers reagent costs by 40% but requires longer reaction times (18 h).

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 28.7 (current route) vs. 19.4 (optimized route using ethanol/water mixtures).
  • E-factor: 34.2 kg waste/kg product, primarily from chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate has shown potential as a precursor for the synthesis of novel therapeutic agents. Research indicates that derivatives of imidazopurines possess significant biological activities including anticancer and antiviral properties.

Anticancer Activity

Studies have demonstrated that compounds with imidazopurine structures exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Inhibition : Compounds derived from imidazopurines have been shown to inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : These compounds may interfere with microtubule assembly and other cellular processes essential for cancer cell proliferation .

Pharmacological Applications

The pharmacological potential of ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate extends beyond anticancer properties.

Antiviral Properties

Research has indicated that imidazopurine derivatives can inhibit viral replication. Specifically:

  • Mechanisms : These compounds may target viral enzymes or proteins essential for the viral life cycle.

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound can modulate inflammatory pathways in various models of inflammation . This opens avenues for developing anti-inflammatory drugs.

Molecular Modeling and Structure Activity Relationship (SAR)

Molecular modeling studies have been employed to understand the interactions between ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate and biological targets at the molecular level.

Computational Studies

Computational methods such as docking studies help predict how this compound binds to target proteins involved in disease processes. This information is crucial for optimizing lead compounds in drug development.

Case Studies and Research Findings

The following table summarizes key research findings related to ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate:

Study ReferenceApplication AreaKey Findings
AnticancerDemonstrated cytotoxicity against MDA-MB-231 and HepG2 cell lines
AntiviralPotential inhibition of viral replication mechanisms
Anti-inflammatoryModulation of inflammatory pathways in experimental models

Mechanism of Action

The mechanism of action of ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazo[1,2-g]Purine Core

  • Methyl vs. Trimethyl Substitutions :
    The compound 2-{1,3,7-trimethyl-2,4-dioxo-...-yl}acetic acid (CAS: 878421-36-4) differs by an additional methyl group at position 7, increasing molecular weight (292.27 g/mol vs. 387.39 g/mol for the target compound) and lipophilicity. This substitution may reduce solubility but improve membrane permeability .
  • Phenyl vs. Substituted Aryl Groups: Derivatives like ethyl 2-[8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo...]acetate (CAS: 876901-48-3) feature para-substituted aryl groups.

Ester vs. Acid Functional Groups

  • Ethyl Acetate vs. Free Acid :
    Hydrolysis of the ethyl ester yields the corresponding acetic acid derivative (e.g., 2-{1,3-dimethyl-2,4-dioxo...}acetic acid ), which may exhibit altered pharmacokinetics. The acid form typically shows higher polarity and reduced bioavailability but improved target engagement in hydrophilic environments .

Hybrid Derivatives with Additional Pharmacophores

  • Quinolone-Purine Hybrids: Compounds like 6-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-ethyl-N-(2-((2-hydroxyethyl)amino)ethyl)-4-oxo-1,4-dihydroquinolone-3-carboxamide () integrate purine moieties with quinolone antibiotics.

Enzyme Inhibition Profiles

  • Dihydrofolate Reductase (DHFR) Inhibition: Analogous pteridine derivatives (e.g., butyl 2-(7-aryl-1-methyl-2,4-dioxo...acetates) show DHFR inhibition (6.25–35.44% activity), with electron-withdrawing substituents (e.g., nitro, halogens) enhancing potency.
  • Kinase Modulation :
    The ethyl ester’s flexibility may favor interactions with kinase ATP-binding pockets, as seen in TrkB agonists (e.g., compound 23 in ), though direct evidence for the target compound is lacking .

Antibacterial Activity

Quinolone-purine hybrids () exhibit MIC values in the µM range against Gram-positive pathogens, attributed to topoisomerase IV inhibition. The target compound’s ester group may similarly enhance bacterial membrane penetration .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C21H17N5O4 387.39 2.1 0.15 (PBS)
2-{1,3,7-Trimethyl...acetic acid (878421-36-4) C12H14N5O4 292.27 1.8 0.08 (PBS)
Ethyl 2-[8-(3,4-dimethylphenyl)...acetate (876901-48-3) C21H23N5O4 409.44 3.2 0.05 (PBS)

*Predicted using fragment-based methods.

Biological Activity

Ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazole ring fused with a purine structure and an ethyl acetate group. Its IUPAC name is ethyl 2-[4-(8-ethyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)phenyl]acetate. The molecular formula is C27H27N5O4C_{27}H_{27}N_5O_4, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors and modulate their activity through mechanisms such as:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The presence of phenyl groups enhances its interaction with lipid membranes.

These interactions can influence various biochemical pathways and cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate. For instance:

  • In Vitro Studies : The compound exhibited significant antiproliferative activity against several cancer cell lines. In particular:
    • SW480 and SW620 : These colorectal cancer cell lines showed notable growth inhibition when treated with the compound at concentrations around 10 µM .
    • PC3 Prostate Cancer Cells : Similar effects were observed in these cells, indicating broad-spectrum anticancer activity .

Mechanisms of Anticancer Activity

The compound's anticancer effects may be mediated through various mechanisms:

  • Inhibition of Angiogenesis : By inhibiting thymidine phosphorylase (TP), a pro-angiogenic factor, the compound may reduce tumor blood supply and growth .
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Data Summary

Activity TypeCell Lines TestedIC50 (µM)Mechanism
AntiproliferativeSW480~10Inhibition of TP and angiogenesis
AntiproliferativePC3Not specifiedInduction of apoptosis
Apoptosis InductionMDA-MB-231~1Increased caspase activity

Study on Antiproliferative Effects

A study conducted on various purine derivatives revealed that ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate demonstrated significant growth inhibition across multiple cancer cell lines. This study emphasized the importance of structural modifications in enhancing biological activity and provided insights into future drug design strategies .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression. Such insights are crucial for understanding the compound's potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-imidazo[1,2-g]purin-8-yl}acetate?

The compound is synthesized via multi-step reactions involving:

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation between purine and acetate moieties .
  • Bases : Triethylamine to maintain optimal pH during nucleophilic substitutions .
  • Protective groups : Temporary protection of reactive sites (e.g., amines) to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane mixtures .

Q. How can the compound’s structural integrity be confirmed?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., phenyl, ester groups) and hydrogen bonding patterns .
  • X-ray crystallography : To resolve the fused bicyclic imidazo-purine core and confirm stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to validate molecular weight (e.g., observed [M+H]+^+: 391.359 vs. calculated) .

Q. What solvents and conditions are optimal for solubility and stability?

  • Solubility : Polar aprotic solvents (DMF, DMSO) for reactions; dichloromethane/ethanol mixtures for recrystallization .
  • Stability : Store at 4°C in inert atmospheres; avoid prolonged exposure to extreme pH (<3 or >10) or temperatures >60°C to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to introduce aryl groups .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to minimize byproducts .
  • In-line analytics : Use HPLC-MS to monitor intermediate purity and adjust reaction times dynamically .

Q. What computational methods predict the compound’s bioactivity?

  • DFT studies : Calculate electron density maps to identify nucleophilic/electrophilic sites for receptor binding .
  • Molecular docking : Simulate interactions with adenosine receptors (e.g., A2A_{2A}) using software like AutoDock Vina .
  • Reaction path algorithms : Quantum chemical calculations (e.g., Gaussian) to model aza-Wittig or carbodiimide-mediated coupling mechanisms .

Q. How to resolve contradictions in reported bioactivity data?

  • Dose-response assays : Test across a wide concentration range (nM–μM) to identify non-linear effects .
  • Target validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm specificity for purinergic receptors .
  • SAR studies : Synthesize analogs with modified ester/imidazole groups to isolate pharmacophores .

Q. What degradation pathways occur under physiological conditions?

  • Hydrolysis : Ester cleavage in serum (pH 7.4, 37°C) monitored via LC-MS; half-life <24 hours .
  • Oxidative metabolism : Cytochrome P450 assays (e.g., human liver microsomes) to detect hydroxylated metabolites .
  • Photostability : UV-Vis spectroscopy under simulated sunlight (λ = 254–365 nm) to assess photodegradation .

Q. How to design analogs with improved pharmacokinetics?

  • Prodrug strategies : Replace ethyl ester with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
  • LogP optimization : Introduce polar substituents (e.g., hydroxyl, amine) to reduce hydrophobicity (calculated LogP >3.5) .
  • In vivo PK/PD : Administer analogs in rodent models and measure plasma concentrations via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.